molecular formula C11H10O3 B8422765 5-(2-Butynyloxy)-1,3-benzodioxole

5-(2-Butynyloxy)-1,3-benzodioxole

Cat. No.: B8422765
M. Wt: 190.19 g/mol
InChI Key: FOOBVPYRUHWMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Butynyloxy)-1,3-benzodioxole, also known under the name Perbutin, is a synthetic benzodioxole compound that functions as a pesticide synergist in research applications . Its core research value lies in its mechanism of action, where it hinders metabolic resistance in target organisms by inhibiting key detoxification enzymes . By compromising the ability of insects to break down active insecticidal agents, it enhances the potency and effectiveness of co-applied pesticides in experimental settings. The compound is a derivative of 1,3-benzodioxole, which features a methylenedioxy functional group fused to a benzene ring . Its molecular formula is C₁₂H₁₂O₃, and it has a molecular mass of 204.22 g/mol . The structural motif of the benzodioxole group is found in various other bioactive compounds used in pesticides and pharmaceuticals . Researchers utilize this chemical exclusively for investigative purposes. It is critical to note that this product is designated For Research Use Only and is not intended for human, veterinary, or household use of any kind.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

5-but-2-ynoxy-1,3-benzodioxole

InChI

InChI=1S/C11H10O3/c1-2-3-6-12-9-4-5-10-11(7-9)14-8-13-10/h4-5,7H,6,8H2,1H3

InChI Key

FOOBVPYRUHWMSP-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The 1,3-benzodioxole scaffold allows for versatile functionalization. Key analogues include:

  • Isosafrole (5-(1-Propenyl)-1,3-benzodioxole): Features a 1-propenyl group. Known for its sweet, anise-like odor and role as a precursor in illicit drug synthesis .
  • Safrole (5-(2-Propenyl)-1,3-benzodioxole): An allyl-substituted derivative, historically used in perfumery and as a flavoring agent, now restricted due to carcinogenicity .
  • Piperonyl Chloride (5-(Chloromethyl)-1,3-benzodioxole) : Contains a reactive chloromethyl group, enabling further alkylation or nucleophilic substitution .
  • 5-(2,2-Diethoxyethoxy)-1,3-benzodioxole : Ethoxy-based substituent, with higher molecular weight and polarity .
  • 5-(Isocyanatomethyl)-1,3-benzodioxole : Includes an isocyanate group, useful in polymer chemistry .

Physicochemical Properties

Substituents significantly influence physical properties:

  • Polarity : Ethers (e.g., diethoxyethoxy derivatives) increase hydrophilicity, while alkyl/alkenyl groups (e.g., propenyl) enhance lipophilicity .
  • Reactivity : The butynyloxy group’s triple bond may confer higher reactivity in cycloaddition or hydrogenation compared to single-bonded substituents (e.g., ethoxy) . Chloromethyl (piperonyl chloride) and isocyanate groups are highly reactive in synthesis .
  • Boiling Points : Ethoxy-substituted derivatives (e.g., 5-(2,2-Diethoxyethoxy)-1,3-benzodioxole) exhibit higher boiling points (~344.5°C) due to increased molecular weight .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) References
5-(2-Butynyloxy)-1,3-benzodioxole 2-Butynyloxy C₁₁H₁₀O₃ 190.20* N/A N/A -
Isosafrole 1-Propenyl C₁₀H₁₀O₂ 162.19 253–255 1.12
Safrole 2-Propenyl C₁₀H₁₀O₂ 162.19 232–234 1.10
Piperonyl Chloride Chloromethyl C₈H₇ClO₂ 170.59 230–232 1.33
5-(2,2-Diethoxyethoxy)-1,3-benzodioxole Diethoxyethoxy C₁₃H₁₈O₅ 254.28 344.5 1.15
5-(Oxiran-2-ylmethyl)-1,3-benzodioxole Epoxymethyl C₁₀H₁₀O₃ 178.18 283.7 1.33

*Calculated based on molecular formula.

Q & A

Q. What are the optimal synthetic routes for 5-(2-Butynyloxy)-1,3-benzodioxole, and how can reaction conditions be optimized for yield?

Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, the butynyloxy group can be introduced via Williamson ether synthesis, where a propargyl bromide derivative reacts with a hydroxylated benzodioxole precursor under basic conditions (e.g., K₂CO₃ in acetone). Optimization steps include:

  • Temperature control : Elevated temperatures (60–80°C) enhance reaction rates but may promote side reactions like alkyne dimerization .
  • Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve solubility and regioselectivity in biphasic systems .
  • Purification : Column chromatography or recrystallization (using ethyl acetate/hexane mixtures) is critical for isolating the product from unreacted propargyl reagents or regioisomers .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

Answer:

  • ¹H NMR : The butynyloxy group exhibits distinct signals:
    • A triplet (~δ 4.5–5.0 ppm) for the methylene protons adjacent to oxygen.
    • A triplet of triplets (~δ 2.0–2.5 ppm) for the acetylenic protons (HC≡C).
    • The benzodioxole aromatic protons appear as a singlet (δ 6.5–7.0 ppm) due to symmetry .
  • ¹³C NMR : The sp-hybridized carbons of the butynyl group resonate at ~δ 70–80 ppm, while the benzodioxole carbons appear at ~δ 100–150 ppm .
  • IR : A strong absorption band at ~2100–2260 cm⁻¹ confirms the presence of the carbon-carbon triple bond .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic effects of the butynyloxy substituent in this compound, and how do they influence reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) can predict the electron-withdrawing/donating nature of the butynyloxy group. The triple bond’s electron-deficient sp-hybridized carbons polarize the benzodioxole ring, increasing electrophilic substitution susceptibility at the para position .
  • Frontier Molecular Orbital (FMO) Analysis : The HOMO-LUMO gap correlates with reactivity. A smaller gap (e.g., due to conjugation between the alkyne and benzodioxole π-systems) may enhance charge-transfer interactions in catalytic processes .

Q. How does the steric and electronic profile of the butynyloxy group affect the compound’s interaction with biological targets, such as enzymes?

Answer:

  • Steric Effects : The linear geometry of the butynyloxy group reduces steric hindrance compared to bulkier substituents (e.g., benzyloxy), enabling deeper binding into enzyme active sites (e.g., cytochrome P450 or monooxygenases) .
  • Electronic Effects : The electron-deficient triple bond may act as a hydrogen-bond acceptor, stabilizing interactions with catalytic residues (e.g., histidine or serine in hydrolases). Comparative studies with saturated analogs (e.g., butoxy derivatives) reveal reduced inhibitory activity, highlighting the critical role of the triple bond .

Q. What analytical strategies resolve contradictions in biological activity data for this compound derivatives?

Answer:

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) identify cell-type-specific toxicity thresholds .
  • Metabolite Profiling : LC-MS/MS analysis detects oxidative metabolites (e.g., epoxides or diols) that may contribute to off-target effects .
  • Structural Analog Comparison : Testing derivatives with modified substituents (e.g., replacing butynyloxy with propargyloxy or allyloxy groups) isolates electronic vs. steric contributions to activity discrepancies .

Q. How can reaction kinetics studies elucidate the stability of this compound under physiological conditions?

Answer:

  • pH-Dependent Degradation : Hydrolysis rates are monitored via HPLC in buffers (pH 2–9) at 37°C. The compound shows instability in acidic conditions (t₁/₂ < 24 hours at pH 2) due to protonation of the triple bond, leading to hydration or polymerization .
  • Oxidative Stability : Exposure to H₂O₂ or liver microsomes quantifies CYP450-mediated oxidation. GC-MS identifies primary degradation products (e.g., ketones or carboxylic acids) .

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